

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromophenylacetohydrazide

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Compound of Interest

Compound Name: *2-Bromophenyl acetic acid hydrazide*
CAS No.: *136418-54-7*
Cat. No.: *B2694936*

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Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-(2-Bromophenyl)acetohydrazide. Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation. It specifically compares this ortho-substituted compound against its para-isomer (4-bromo) and non-halogenated analogs, offering a robust strategy for structural differentiation using Electron Ionization (EI) MS.^{[1][2]}

Compound Profile & Structural Significance^{[1][2][3]} ^{[4][5][6][7]}

2-(2-Bromophenyl)acetohydrazide is a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, triazoles) used in medicinal chemistry.^{[1][2]} Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the acetohydrazide side chain, which introduces specific steric and electronic effects (the "Ortho Effect") absent in its isomers.^[1]

Feature	Specification
IUPAC Name	2-(2-Bromophenyl)acetohydrazide
Molecular Formula	C ₈ H ₉ BrN ₂ O
Monoisotopic Mass	227.99 (⁷⁹ Br) / 229.99 (⁸¹ Br)
Key Structural Motif	Ortho-bromo substituted phenyl ring linked to a hydrazide tail.[1][2]
Analytical Challenge	Distinguishing from the para-isomer (4-bromophenylacetohydrazide) due to identical molecular weight.

Mass Spectrometry Fragmentation Analysis

Ionization & Molecular Ion Cluster

Under standard Electron Ionization (EI, 70 eV), the molecule exhibits a distinct molecular ion cluster due to the natural isotopic abundance of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1).

- Diagnostic Signal: A doublet molecular ion peak [M]⁺ at m/z 228 and 230 with near-equal intensity (1:1 ratio).[2]
- Significance: This "twin peak" signature is the primary confirmation of a mono-brominated species.[1][2] Absence of this pattern immediately rules out the target compound.

Mechanistic Fragmentation Pathways

The fragmentation is driven by three competing mechanisms: α-Cleavage, Benzylic Cleavage, and Ortho-Proximity Effects.[1][2]

Pathway A: N-N Bond Cleavage (Hydrazide Loss)

The weakest bond in the hydrazide moiety is often the N-N bond, or the C-N bond adjacent to the carbonyl.

- Mechanism: Homolytic cleavage or rearrangement leading to the loss of the hydrazinyl radical (•NHNH₂) or hydrazine (N₂H₄).[1]

- Resulting Ion: The 2-Bromophenylacetyl cation (Acylium ion).[2]
- m/z: 197 / 199.

Pathway B: Benzylic Cleavage (Carbonyl Loss)

Following the formation of the acylium ion, decarbonylation (loss of CO, 28 Da) occurs rapidly.

- Mechanism: Expulsion of CO from the acylium ion to form the stable 2-Bromobenzyl cation. [2]
- Resulting Ion: $[C_7H_6Br]^+$.
- m/z: 169 / 171.
- Stability: This is often the Base Peak (100% intensity) in the spectrum due to the resonance stability of the benzyl/tropylium cation system.

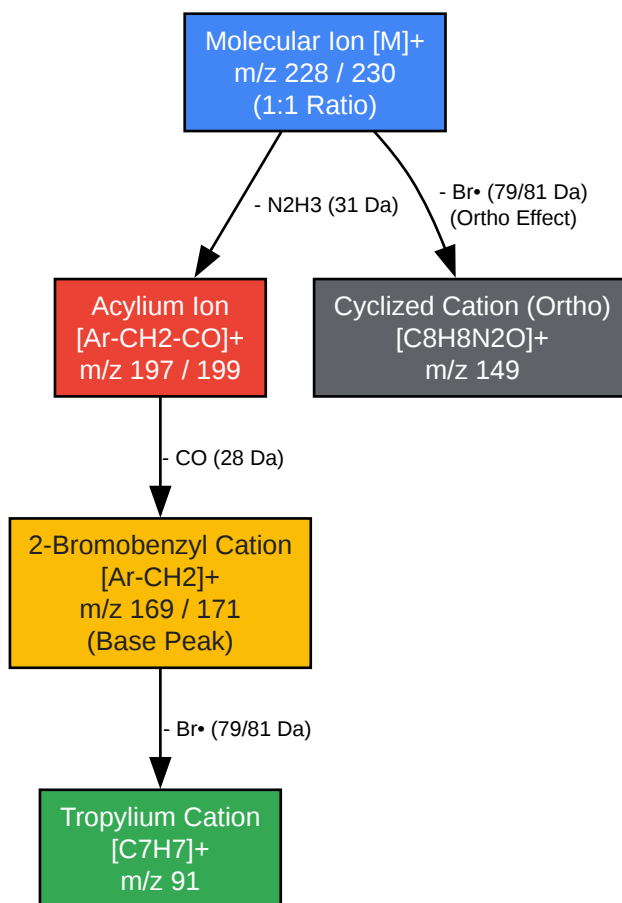
Pathway C: The Ortho-Effect (Differentiation Pathway)

Unlike the meta or para isomers, the ortho-bromo substituent is spatially close to the nucleophilic hydrazide tail.[2]

- Mechanism: Interaction between the carbonyl oxygen or hydrazide nitrogen with the ortho-bromine can facilitate the loss of a bromine radical ($[2]\cdot Br$) or Hydrogen Bromide (HBr) more readily than in isomers where these groups are distant.[1]
- Resulting Ion: A cyclized cation (e.g., isoindolium-like species) at m/z 149 (Loss of Br) or m/z 148 (Loss of HBr).[2]
- Diagnostic Value: Enhanced intensity of the $[M-Br]^+$ or $[M-HBr]^+$ peaks compared to the 4-bromo isomer.[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree, highlighting the isotopic splitting and the divergence of the ortho-specific pathway.



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Figure 1: Mechanistic fragmentation tree for 2-(2-Bromophenyl)acetohydrazide showing primary cleavage events and the ortho-specific bromine loss.[1][2]

Comparative Guide: 2-Bromo vs. Alternatives

This section objectively compares the target compound with its structural isomers and analogs to aid in definitive identification.

Table 1: Diagnostic Ion Comparison

Ion Fragment	2-Bromo (Ortho)	4-Bromo (Para)	Phenylacetohydrazide (No Br)	Mechanistic Origin
Molecular Ion [M] ⁺	228 / 230 (1:[1] [2]1)	228 / 230 (1:1)	150	Parent molecule mass.
Acylium Ion	197 / 199	197 / 199	119	Loss of hydrazide moiety (-N ₂ H ₃).[2]
Benzyl Cation	169 / 171	169 / 171	91	Loss of CO from acylium.
[M - Br] ⁺	m/z 149 (High)	m/z 149 (Low)	N/A	Loss of Br.[2] Enhanced in ortho due to steric relief/proximity.
Tropylium (C ₇ H ₇ ⁺)	m/z 90/91	m/z 90/91	m/z 91 (Base Peak)	Final aromatic degradation.

Differentiation Strategy

- Check the M⁺ Cluster: If peaks are at 228/230, it is a brominated isomer. If at 150, it is the non-halogenated analog.
- Analyze [M-Br] Intensity:
 - 2-Bromo (Ortho): Expect a higher relative abundance of the de-brominated fragment (m/z 149) due to the "Ortho Effect" facilitating leaving group departure.[2]
 - 4-Bromo (Para): The C-Br bond is stronger and lacks proximal assistance; the m/z 149 peak will be significantly weaker.[1][2]
- Fingerprint Region: The 2-bromo isomer often shows complex rearrangement peaks in the m/z 100-140 region due to interaction between the side chain and the halogen, which are absent in the linear fragmentation of the para-isomer.[1]

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended.

Sample Preparation

- Solvent: Methanol (HPLC Grade).
- Concentration: 10 µg/mL (10 ppm). Avoid high concentrations to prevent dimerization in the source.^[1]
- Filtration: 0.22 µm PTFE filter to remove particulate precursors.

GC-MS Method (Electron Ionization)

- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.^{[1][2]}
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Injector: Splitless mode, 250°C.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Source Temp: 230°C (Standard EI).
- Scan Range: m/z 40 – 300.

Self-Validation Step

- Blank Run: Inject pure methanol before the sample to ensure no carryover of previous hydrazides (which are "sticky" on polar active sites).

- System Suitability: Verify the 1:1 ratio of the m/z 228/230 peaks. A deviation >10% suggests interference or detector saturation.[1]

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Bromoacetamide and Related Halo-organics. National Institute of Standards and Technology.[1] Available at: [\[Link\]](#)[2]
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- PubChem. 2-Bromophenylacetic acid (Precursor Data). National Library of Medicine.[1] Available at: [\[Link\]](#)[2]

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Sources

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- [2. Page loading... \[wap.guidechem.com\]](#)
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